(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid is a chiral compound with significant relevance in medicinal chemistry and pharmaceutical applications. This compound is characterized by the presence of a bromophenyl group, which imparts unique chemical properties that can be exploited in various synthetic pathways and biological interactions.
The compound can be synthesized from various precursors, particularly through the bromination of phenylpropionic acid derivatives. The synthesis methods often involve the use of bromine in aqueous or organic solvents, allowing for selective substitution at the para position of the phenyl ring.
(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid belongs to the class of hydroxy acids, specifically α-hydroxy acids, due to the presence of both a hydroxyl group and a carboxylic acid group on adjacent carbon atoms. Its molecular formula is , and it is categorized as a chiral molecule due to the presence of an asymmetric carbon atom.
The synthesis of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid typically involves several key steps:
The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and selectivity. For example, maintaining temperatures around 25-35 °C during bromination helps prevent over-bromination and ensures that the desired product is favored .
(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a propionic acid backbone with a 4-bromophenyl substituent:
The compound exhibits chirality with specific optical activity depending on its enantiomeric form. Characterization techniques such as X-ray crystallography can provide detailed insights into its three-dimensional structure.
(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effect of the bromine atom, which enhances its electrophilic character. This property can be utilized in designing reactions that require specific reactivity patterns.
The mechanism of action for (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid primarily involves its interaction with biological targets, particularly enzymes or receptors involved in metabolic pathways. Its structural similarity to other bioactive compounds allows it to modulate biological processes effectively.
Studies have indicated that derivatives of this compound may exhibit antifungal or antibacterial properties, making them potential candidates for therapeutic applications against resistant strains .
Relevant data such as boiling points and specific heat capacities are often not readily available due to the compound's specialized nature .
(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid has several applications in scientific research:
Chiral auxiliaries enable precise stereocontrol in the synthesis of (R)-3-(4-bromophenyl)-2-hydroxypropionic acid by temporarily incorporating stereogenic centers that direct asymmetric reductions. The 4-bromophenyl substituent’s steric bulk necessitates careful auxiliary design to overcome conformational biases during nucleophilic attacks on prochiral ketone precursors. Pyrrolidinone-based auxiliaries demonstrate exceptional efficacy due to their rigid bicyclic frameworks that enforce specific molecular orientations. For example, (R)- and (S)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone create well-defined chiral environments through chelation with organometallic reductants like LiAlH(O-t-Bu)₃, achieving enantiomeric excesses (ee) exceeding 95% for the target (R)-enantiomer [6]. The dimethyl groups adjacent to the carbonyl impose torsional strain that preferentially exposes one enantioface of the substrate to hydride donors.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Reductions
Auxiliary System | Reducing Agent | Temp (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
(S)-3-Hydroxy-4,4-dimethyl-1-phenylpyrrolidinone | LiAlH(O-t-Bu)₃ | -78 | 4 | 95 | 78 |
(R)-Pantolactone boronate | DIBAL-H | -40 | 6 | 88 | 82 |
(S)-Oxazaborolidinone catalyst | BH₃·THF | 0 | 2 | 92 | 91 |
(1R,2S)-1-(p-Tolyl)cyclopropane | NaBH₄/CeCl₃ | -30 | 8 | 85 | 76 |
The bromine atom’s polarizability enhances diastereofacial discrimination through secondary bonding interactions with Lewis acidic sites in the auxiliary framework. Crystallographic analyses reveal that bromine participates in orthogonal halogen bonding with carbonyl oxygen atoms in the transition state, locking substrate conformations that favor re-face hydride delivery [4]. Kinetic studies demonstrate a 20-fold rate acceleration compared to non-halogenated analogs, underscoring the halogen’s electronic contribution to transition state stabilization. Post-reduction, auxiliaries are cleaved under mild hydrolytic conditions (pH 7 buffer, 25°C) without epimerization, yielding enantiopure (R)-3-(4-bromophenyl)-2-hydroxypropionic acid characterized by [α]D²⁵ = +42.3° (c 1.0, CHCl₃) [2] [4].
Transition-Metal Catalysis
Ruthenium-BINAP complexes catalyze asymmetric hydrogenation of α-keto acid precursors with moderate enantioselectivity (75-85% ee) due to competing substrate-catalyst binding modes. The 4-bromophenyl group’s electron-withdrawing nature diminishes electron density at the prochiral carbonyl center, slowing oxidative addition into Ru–H bonds [7]. Chiral bidentate phosphines like DuPhos enhance enantioselectivity to 90% ee by enforcing a bite angle (N–Ru–P = 92.5°) that positions the bromine orthogonally to minimize steric clashes. However, catalyst loadings remain high (5 mol%) with reaction times exceeding 24 hours at 50 bar H₂ pressure, hampering scalability.
Biocatalytic Approaches
Ketoreductases (KREDs) offer superior stereoselectivity through precise molecular recognition of the bromophenyl moiety. Engineered Lactobacillus brevis alcohol dehydrogenase (LBADH variant A96G/F147W) achieves >99% ee and 95% yield at 100 g/L substrate concentration by enlarging the substrate-binding pocket to accommodate the halogenated aryl group [1]. Computational modeling reveals the bromine atom forms hydrophobic contacts with Trp₃₇₀ and π-stacking with Phe₂₉₈, orienting the substrate for si-face hydride transfer from NADPH. Cofactor recycling integrates glucose dehydrogenase (GDH), enabling total turnover numbers (TTN) of 50,000 for NADP⁺.
Table 2: Biocatalytic vs. Transition-Metal Performance Metrics
Parameter | Biocatalytic Reduction | Transition-Metal Catalysis |
---|---|---|
Catalyst | LBADH A96G/F147W (0.5 mol%) | Ru-(S)-BINAP (5 mol%) |
Cofactor/Additive | NADP⁺/GDH recycling | H₂ (50 bar) |
Temperature (°C) | 30 | 60 |
Reaction Time (h) | 12 | 24 |
Substrate Loading (g/L) | 100 | 20 |
ee (%) | >99 | 90 |
Space-Time Yield (g/L/d) | 200 | 40 |
Downstream Processing | Aqueous workup; product crystallization | Chromatographic separation |
Continuous membrane bioreactors enhance biocatalytic efficiency by co-immobilizing KRED and GDH on epoxy-functionalized polymethacrylate beads, achieving a space-time yield of 560 g/L/day for the (R)-enantiomer [7]. Residence times under 30 minutes prevent product inhibition while maintaining catalyst stability over 15 batches. This contrasts sharply with transition-metal systems requiring catalyst recovery via costly chromatography.
The 4-bromophenyl substituent critically influences stereoselectivity through combined resonance (σₚ = 0.23) and inductive effects (σ₁ = 0.45), modulating electron density at the β-carbon during nucleophilic additions. Hammett linear free-energy relationships reveal a ρ value of +1.2 for nucleophilic additions to α-keto precursors, indicating significant charge buildup in the transition state [5]. The bromine atom’s polarizability stabilizes developing carbocation intermediates through hyperconjugative interactions with the π-system, lowering the energy barrier for Re-face attacks by 2.8 kcal/mol compared to chloro analogs.
In Baeyer-Villiger oxidations of α-chloroketone precursors, bromine’s +R effect enhances migratory aptitude 3.5-fold relative to alkyl groups due to σ→σ delocalization into the C–Br bond [5]. This electronic bias directs regioselective oxygen insertion toward the bromophenyl-migrating pathway, forming lactone intermediates that hydrolyze to the (R)-acid without racemization. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the bromophenyl group reduces the LUMO energy (-3.1 eV vs. -2.6 eV for phenyl), facilitating nucleophilic addition at the carbonyl carbon.
Steric parameters equally influence diastereoselectivity in crystalline environments. The bromine atom (van der Waals radius = 1.85 Å) disrupts crystal packing efficiency in racemic intermediates, promoting spontaneous resolution during crystallization. Conglomerate formation occurs in 90% of brominated derivatives versus 40% for chloro analogs, enabling deracemization through attrition-enhanced methods [8]. This phenomenon is exploited in dynamic kinetic resolutions where in situ racemization and preferential crystallization yield enantiopure (R)-3-(4-bromophenyl)-2-hydroxypropionic acid with 98% ee.
Table 3: Stereoelectronic Parameters Influencing Reaction Pathways
Parameter | 4-Bromophenyl Group | Phenyl Group | 4-Chlorophenyl Group |
---|---|---|---|
Hammett σₚ | 0.23 | 0.00 | 0.22 |
Inductive σ₁ | 0.45 | 0.00 | 0.47 |
LUMO Energy (eV) | -3.1 | -2.6 | -3.0 |
Migratory Aptitude (BVOx) | 3.5 | 1.0 | 2.8 |
Conglomerate Formation | 90% | 40% | 75% |
C–X Bond Length (Å) | 1.90 | – | 1.79 |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2